Lipophilicity (LogP) Differentiation: N4-(Cyclopropylmethyl)pyridine-3,4-diamine vs. Regioisomer 3-N-(Cyclopropylmethyl)pyridine-3,4-diamine
N4-(Cyclopropylmethyl)pyridine-3,4-diamine exhibits a computed LogP value of approximately 1.49 [1], whereas its regioisomer, 3-N-(cyclopropylmethyl)pyridine-3,4-diamine, has a lower computed XLogP3-AA value of 0.9 [2]. This difference reflects the distinct substitution patterns on the pyridine ring and directly impacts membrane permeability and distribution characteristics in biological systems.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP ≈ 1.49 |
| Comparator Or Baseline | 3-N-(cyclopropylmethyl)pyridine-3,4-diamine: XLogP3-AA 0.9 |
| Quantified Difference | Δ LogP ≈ 0.59 |
| Conditions | Computed property; LogP from vendor database (4006787252.com); XLogP3-AA from PubChem |
Why This Matters
Higher LogP values generally correlate with increased membrane permeability and altered tissue distribution, which can critically influence in vitro assay performance and in vivo pharmacokinetic profiles, making N4 substitution preferable for certain CNS or intracellular target applications.
- [1] 4006787252.com. N4-(环丙基甲基)吡啶-3,4-二胺 Basic Information. CAS 1040043-50-2. LogP 1.48880. View Source
- [2] PubChem. 3-N-(cyclopropylmethyl)pyridine-3,4-diamine. CID 130570738. XLogP3-AA 0.9. View Source
